tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is a piperidine-based tertiary amine featuring a tert-butoxycarbonyl (Boc) protective group and a 3-(methoxycarbonyl)benzylamino substituent. This compound is part of a broader class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly kinase inhibitors and GPCR-targeting agents . Its structure combines a piperidine ring, which confers conformational flexibility, with a methoxycarbonylbenzyl group that enhances electronic diversity, making it suitable for further functionalization. The Boc group serves as a protective moiety for the piperidine amine, enabling selective reactivity during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-10-8-16(9-11-21)20-13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16,20H,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFXSUZKIBDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114272 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-55-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino group through nucleophilic substitution. The methoxycarbonyl group is then introduced via esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or base reagents such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protecting group for amines and is typically removed under acidic conditions.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 10% TFA in DCM | Cleavage of Boc to yield 4-[3-(methoxycarbonyl)benzylamino]piperidine | >90%* |
Mechanistic Insight :
The Boc group is protonated by TFA, leading to carbamate decomposition and release of CO₂ and tert-butanol. The free amine is stabilized as a trifluoroacetate salt .
Hydrolysis of the Methoxycarbonyl Group
The methyl ester can undergo hydrolysis to form a carboxylic acid under basic or acidic conditions.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH/THF (0–20°C) | 2 M NaOH, 1 h | Conversion to 4-[3-(carboxy)benzylamino]piperidine-1-carboxylate | 85–95%* |
Notes :
-
Acidic hydrolysis (e.g., HCl) may lead to partial decomposition of the piperidine ring.
Reductive Amination
The benzylamino group can participate in reductive amination with aldehydes or ketones.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| DCM, 0–25°C, 17 h | NaBH(OAc)₃ or NaBH₃CN | Formation of secondary/tertiary amines via Schiff base intermediates | 70–85%* |
Example :
Reaction with aldehydes (e.g., formaldehyde) in the presence of sodium triacetoxyborohydride yields N-alkylated derivatives .
Sulfonylation of the Free Amine
After Boc deprotection, the primary amine can react with sulfonyl chlorides.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| DCM, Et₃N, 20°C, 1 h | Methanesulfonyl chloride | Formation of 4-[3-(methoxycarbonyl)benzylamino]-1-(methylsulfonyl)piperidine | 89%* |
Mechanism :
The amine acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chlorides .
Coupling Reactions
The deprotected amine can form amides or ureas via coupling with carboxylic acids or isocyanates.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| DMF, HOBt, HBTU, DIPEA | Activated esters (e.g., NHS esters) | Formation of amide derivatives | 75–90%* |
Example :
Coupling with activated esters (e.g., benzotriazole-activated acids) generates peptidomimetic compounds .
Hydrogenolysis of the Benzyl Group
The benzyl group can be removed via catalytic hydrogenation to yield a primary amine.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C, 24 h | Cleavage of the benzyl group to yield 4-aminopiperidine derivatives | 80–95%* |
Note :
Hydrogenolysis is selective for the benzyl group, leaving the methoxycarbonyl intact .
Grignard Addition to the Ester
The methoxycarbonyl group may react with Grignard reagents under controlled conditions.
| Reaction Conditions | Reagents/Agents | Outcome | Yield | Source |
|---|---|---|---|---|
| THF, 0–20°C, 1 h | MeMgBr | Formation of tertiary alcohols via nucleophilic addition | 97.7%* |
Example :
Reaction with methylmagnesium bromide generates a tertiary alcohol, though this pathway is more typical for aldehydes than esters .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1286264-55-8
- IUPAC Name : tert-butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its biological activity, and a tert-butyl ester that enhances its solubility and stability.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases.
- Case Study : A study explored the synthesis of piperidine derivatives, including this compound, demonstrating its utility in creating compounds with enhanced pharmacological properties. The introduction of the methoxycarbonyl group is crucial for biological activity, as it can influence receptor binding and metabolic stability .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as acylation and alkylation, to produce more complex structures.
- Data Table : Reaction Pathways Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Acylation | Acid chloride, base | Amides |
| Alkylation | Alkyl halides, strong base | Alkylated piperidine derivatives |
| Hydrolysis | Acidic or basic conditions | Carboxylic acids |
Biological Studies
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The piperidine structure is often associated with neuroactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Compound 5j/5k
- Structure : Enantiomeric pairs (5j: R-configuration; 5k: S-configuration) with a phenyl-substituted pyrazole ring and methoxycarbonyl group.
- Key Data :
Compound 5l
Compound 11ab
- Structure : Contains a benzo[d][1,3]dioxol-5-yloxy group and 4-fluoro substituent.
- Key Data :
- Comparison : The fluorine atom and dioxolane ring increase metabolic stability but reduce aqueous solubility compared to the target compound.
Functional Group Variations
tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate (CAS 1286264-41-2)
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2)
- Structure : Lacks the methoxycarbonyl group.
- Key Data :
- Comparison : Absence of methoxycarbonyl reduces electron-withdrawing effects, altering reactivity in amide coupling reactions .
Stereochemical and Physicochemical Properties
Biological Activity
tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a benzylamino group that bears a methoxycarbonyl moiety. Its chemical formula is , and it has a molecular weight of 348.44 g/mol.
Target Enzymes : Similar compounds have been shown to interact with critical enzymes such as:
- β-secretase : Involved in the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides.
- Acetylcholinesterase : An enzyme that breaks down acetylcholine, which is crucial for neurotransmission.
Biochemical Pathways : The compound has been observed to inhibit the aggregation of amyloid-beta peptide (Aβ), thereby preventing the formation of fibrils associated with Alzheimer's disease. This action could potentially mitigate neurotoxicity and cognitive decline associated with amyloid plaque formation.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can significantly reduce Aβ-induced cytotoxicity in neuronal cell cultures. For instance, a study indicated that derivatives exhibiting structural similarities to this compound were effective in protecting astrocytes from Aβ toxicity by reducing levels of pro-inflammatory cytokines like TNF-α and oxidative stress markers .
Case Studies
- Amyloid Aggregation Inhibition : Research has shown that compounds structurally related to this compound can inhibit Aβ aggregation in cellular models, which is critical for developing therapeutic strategies against Alzheimer's disease. The effectiveness was measured by assessing the reduction in fibril formation compared to controls .
- Enzyme Inhibition : In studies evaluating the compound's effect on acetylcholinesterase activity, significant inhibition was noted, suggesting its potential use as a cognitive enhancer by increasing acetylcholine availability at synapses .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a benzylamine derivative to a piperidine scaffold. Key steps include Boc protection of the piperidine nitrogen and subsequent deprotection under acidic conditions. For purification, column chromatography using a hexanes/ethyl acetate gradient (e.g., 1:1 with 0.25% triethylamine) is effective for isolating the product while minimizing side reactions . Post-synthesis, confirm purity via HPLC or TLC using UV-active spots.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for amine/carbamate identification) and high-resolution mass spectrometry (HRMS). For example, the methoxycarbonyl group will appear as a singlet at ~3.8 ppm in ¹H NMR, while the tert-butyl group shows a characteristic peak at 1.4 ppm . Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl stretches (C=O at ~1700 cm⁻¹).
Q. What safety protocols are critical during handling?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood during synthesis due to potential respiratory irritants (e.g., triethylamine). In case of exposure, rinse eyes with an eyewash station for 15 minutes and wash skin with soap and water . Store the compound in a desiccator at 4°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does the positional isomerism of substituents (e.g., methoxycarbonyl vs. nitro groups) affect reactivity in downstream reactions?
- Methodological Answer : The methoxycarbonyl group at the 3-position on the benzyl ring enhances electron-withdrawing effects, which can influence nucleophilic substitution or catalytic hydrogenation. Compare analogs like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-32-1) to assess differences in reaction rates or byproduct formation using kinetic studies (e.g., monitoring via LC-MS) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Rotameric equilibria or hydrogen bonding can cause peak splitting. Perform variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic effects. For piperidine ring conformers, computational modeling (DFT) can predict dominant structures. Cross-reference with 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC-UV. The Boc group is susceptible to acidic hydrolysis (e.g., pH <4), while the methoxycarbonyl moiety may hydrolyze under basic conditions (pH >9) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Screen for kinase inhibition or receptor binding using fluorescence polarization assays. For example, test against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays. Use a negative control (e.g., unmodified piperidine derivatives) to isolate the methoxycarbonyl-benzylamino moiety’s contribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
